The compound is part of a broader class of nitrogen-containing heterocycles and is noted for its biological activity. It falls under the International Union of Pure and Applied Chemistry classification C07D215/00, which encompasses heterocyclic compounds containing quinoline or hydrogenated quinoline ring systems. Its derivatives have been studied for their pharmacological properties, particularly in relation to conditions such as hyperaldosteronism and other disorders mediated by cytochrome P450 enzymes .
The synthesis of 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one can be achieved through various methodologies:
Typical conditions for synthesis might include:
The molecular structure of 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one features:
The compound's molecular formula is , with a molecular weight of approximately 202.22 g/mol. The structural integrity can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Crystallographic studies reveal that the compound exhibits specific bond lengths and angles that are characteristic of its functional groups. The dihedral angles between rings can influence its reactivity and interaction with biological targets .
6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one participates in various chemical reactions:
Reactions are typically monitored using techniques like Thin Layer Chromatography (TLC) to assess progress and yield.
The mechanism by which 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one exerts its biological effects primarily involves inhibition of aldosterone synthase (CYP11B2). This enzyme catalyzes the final steps in aldosterone biosynthesis from progesterone.
Data from pharmacological studies indicate that such compounds can effectively lower blood pressure in hypertensive models .
Key physical and chemical properties include:
These properties are critical for determining the compound's suitability for pharmaceutical applications.
6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one has several notable applications:
Quinolinone derivatives represent a privileged scaffold in drug discovery, with their medicinal significance rooted in the 19th-century isolation of natural alkaloids like quinine. The bicyclic framework combines a benzene ring fused with a pyridinone ring, creating a versatile pharmacophore capable of diverse electronic interactions. This structural motif enables binding to multiple biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Early synthetic quinolinones emerged as antimalarial agents (e.g., chloroquine), but their therapeutic applications expanded dramatically with structural refinements [9]. The partially reduced 3,4-dihydroquinolin-2(1H)-one variant offers distinct advantages over fully aromatic counterparts, including enhanced conformational flexibility, improved solubility profiles, and reduced planarity—mitigating DNA intercalation-related toxicity. These properties have positioned dihydroquinolinones as critical scaffolds in central nervous system agents (e.g., the antipsychotic aripiprazole), anticancer therapies (e.g., topoisomerase inhibitors), and cardiovascular drugs [6] [9]. The scaffold's synthetic versatility permits strategic decoration at multiple positions (C-6, N-1, C-3, C-4), enabling rational drug design approaches to optimize target engagement and pharmacokinetics. Contemporary research focuses on hybrid architectures where the quinolinone core is linked to other pharmacophoric elements, such as the pyridyl group in 6-(pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one, to leverage synergistic biological effects .
Compound | Core Structure | Therapeutic Class | Key Structural Features | |
---|---|---|---|---|
Quinine | Quinoline | Antimalarial | 6'-Methoxy, vinyl-piperidine | |
Chloroquine | 4-Aminoquinoline | Antimalarial | Dialkylaminopropyl side chain | |
Aripiprazole | Dihydroquinolin-2-one | Antipsychotic | 1-(2-Pyrimidinyl)piperazine | |
Topotecan | Quinoline-8-one | Anticancer | Pyrrolidine-annulated ring E | |
6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one | Dihydroquinolin-2-one | Multitarget | C-6 pyridyl substitution | [9] |
The strategic incorporation of pyridyl groups at the C-6 position of 3,4-dihydroquinolin-2(1H)-one creates multifunctional ligands capable of simultaneous interactions with complementary biological targets. The pyridyl nitrogen serves as both a hydrogen bond acceptor and a metal coordination site, while its aromatic system enables π-stacking with protein residues. This hybrid architecture demonstrates remarkable pharmacological versatility: Patent WO2009135651A1 specifically claims 6-(pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one derivatives as potent inhibitors of human aldosterone synthase (CYP11B2), a key enzyme in mineralocorticoid biosynthesis implicated in hypertension and heart failure [2]. The compounds exhibit nanomolar inhibitory potency (IC₅₀ <100 nM) through coordination between the pyridyl nitrogen and the heme iron of CYP11B2, alongside hydrophobic interactions with the enzyme's active site. Beyond endocrinology, these derivatives demonstrate promising anticancer activity via vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibition. Molecular docking studies reveal that the dihydroquinolinone scaffold occupies the ATP-binding pocket, forming critical hydrogen bonds with Cys919 and Asp1046, while the pyridyl group extends into a hydrophobic region, enhancing binding affinity [6]. Additional therapeutic applications include antiviral activity against HIV-1 reverse transcriptase, where the hybrid structure disrupts allosteric site functionality, and antimicrobial effects through DNA gyrase/topoisomerase IV inhibition [7] [8]. The scaffold's balanced lipophilicity (calculated logP ≈ 2.5) and presence of hydrogen bond acceptors/donors favor blood-brain barrier penetration, enabling central nervous system applications [6] [8].
Therapeutic Area | Molecular Target | Exemplary Activity | Mechanism | |
---|---|---|---|---|
Cardiovascular | Aldosterone Synthase (CYP11B2) | IC₅₀ 15-85 nM | Heme iron coordination, hydrophobic pocket binding | |
Oncology | VEGFR2 Kinase | IC₅₀ 4.20-10.48 μM (glioblastoma) | ATP-competitive inhibition, hydrogen bonding with hinge region | |
Virology | HIV-1 Reverse Transcriptase | IC₅₀ <10 μM (wild-type) | Allosteric site disruption, NNRTI binding pocket occupation | |
Infectious Disease | DNA Gyrase (Bacterial) | MIC 0.5-64 μg/mL | Topoisomerase IV poisoning, inhibition of DNA supercoiling | [2] [6] [7] |
Positional isomerism of the pyridyl substituent (3-pyridyl vs. 2-/4-pyridyl) profoundly influences the physicochemical properties and biological activities of dihydroquinolinone hybrids. The 3-pyridyl isomer in 6-(pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one exhibits distinct advantages: (1) The nitrogen atom's meta-position creates a 120° angle between the heterocycles, optimizing interactions with extended protein domains (e.g., CYP11B2's substrate channel); (2) The dipole moment (≈2.2 D) supports favorable solvation and membrane permeability; (3) Reduced steric hindrance enables deeper penetration into hydrophobic binding pockets compared to ortho-substituted analogs [10]. Computational analyses reveal that the 3-pyridyl isomer demonstrates superior binding entropy (ΔS = -42.5 cal/mol·K) to VEGFR2 versus the 4-pyridyl analog (ΔS = -38.7 cal/mol·K), attributed to restricted rotational freedom upon complex formation [6] [10]. Crystallographic studies of related coordination polymers demonstrate that 3-pyridyl isomers facilitate linear chain formation through lone pair-π interactions between pyridyl nitrogen and electron-deficient naphthalene diimide systems, whereas 4-pyridyl isomers produce zigzag chains with diminished electronic communication [10]. This geometric distinction directly impacts photochromic behavior and electron transfer efficiency—properties analogous to bioactivity in medicinal contexts. In CYP11B2 inhibition, the 3-pyridyl derivative shows >50-fold enhanced potency over its 2-pyridyl counterpart due to unhindered nitrogen coordination with the heme iron and optimal van der Waals contacts with Phe504 and Val484 [2].
Property | 3-Pyridyl Isomer | 4-Pyridyl Isomer | 2-Pyridyl Isomer | |
---|---|---|---|---|
Dihedral Angle (°) | 37.5 ± 2.3 | 42.1 ± 3.1 | 85.6 ± 4.5 | |
Dipole Moment (D) | 2.22 | 2.65 | 1.98 | |
logP (Calculated) | 2.51 | 2.48 | 2.53 | |
H-Bond Acceptor Strength (pKₐ BH⁺) | 5.12 ± 0.30 | 5.35 ± 0.25 | 4.82 ± 0.35 | |
VEGFR2 Inhibition IC₅₀ (μM) | 4.20 - 10.48 | 12.3 - 28.7 | >50 | [2] [6] [10] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9